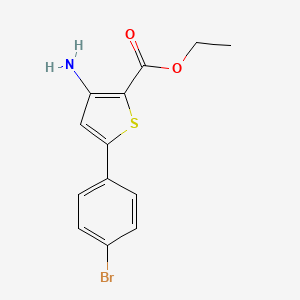

Ethyl 3-amino-5-(4-bromophenyl)thiophene-2-carboxylate

Description

BenchChem offers high-quality Ethyl 3-amino-5-(4-bromophenyl)thiophene-2-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 3-amino-5-(4-bromophenyl)thiophene-2-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

ethyl 3-amino-5-(4-bromophenyl)thiophene-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12BrNO2S/c1-2-17-13(16)12-10(15)7-11(18-12)8-3-5-9(14)6-4-8/h3-7H,2,15H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKLWLDQXFCTDSF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C=C(S1)C2=CC=C(C=C2)Br)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12BrNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30368261 | |

| Record name | Ethyl 3-amino-5-(4-bromophenyl)thiophene-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30368261 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

326.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

91076-96-9 | |

| Record name | Ethyl 3-amino-5-(4-bromophenyl)thiophene-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30368261 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Gewald Reaction: A Comprehensive Technical Guide to the Synthesis of Ethyl 3-amino-5-(4-bromophenyl)thiophene-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the synthesis of ethyl 3-amino-5-(4-bromophenyl)thiophene-2-carboxylate, a substituted 2-aminothiophene of significant interest in medicinal chemistry and materials science. The core of this synthesis is the Gewald multicomponent reaction, a versatile and efficient method for the formation of polysubstituted thiophenes.[1][2][3] This document will elucidate the underlying mechanism of the Gewald reaction, offer a detailed experimental protocol, and provide insights into the critical parameters that govern the reaction's success. The content is structured to provide both a robust theoretical understanding and practical, actionable guidance for laboratory synthesis.

Introduction: The Significance of 2-Aminothiophenes

2-Aminothiophenes are a privileged scaffold in drug discovery and development, exhibiting a wide range of biological activities, including antimicrobial, anti-inflammatory, and antitumor properties.[4] The specific target molecule, ethyl 3-amino-5-(4-bromophenyl)thiophene-2-carboxylate, incorporates a bromophenyl moiety, a common feature in pharmacologically active compounds that can modulate metabolic stability and receptor binding affinity. Its synthesis via the Gewald reaction offers a convergent and atom-economical approach to this valuable heterocyclic building block.[1][5]

The Gewald Reaction: A Mechanistic Deep Dive

The Gewald reaction is a one-pot synthesis that brings together a carbonyl compound, an α-cyanoester, and elemental sulfur in the presence of a base to yield a 2-aminothiophene.[2][6] In the context of synthesizing ethyl 3-amino-5-(4-bromophenyl)thiophene-2-carboxylate, the reactants are 4-bromobenzaldehyde, ethyl cyanoacetate, and elemental sulfur. The reaction proceeds through a series of well-defined, yet intricate, steps.

Step 1: Knoevenagel Condensation

The reaction is initiated by a base-catalyzed Knoevenagel condensation between the aldehyde (4-bromobenzaldehyde) and the active methylene compound (ethyl cyanoacetate).[6][7][8] The base, typically a secondary amine like morpholine or diethylamine, deprotonates the ethyl cyanoacetate to form a resonance-stabilized carbanion. This nucleophile then attacks the electrophilic carbonyl carbon of 4-bromobenzaldehyde. Subsequent dehydration yields the α,β-unsaturated nitrile intermediate, ethyl 2-cyano-3-(4-bromophenyl)acrylate.[6][7]

Causality Behind Experimental Choices: The choice of base is critical. Secondary amines are often preferred as they are sufficiently basic to deprotonate the α-cyanoester without promoting significant side reactions. The removal of the water formed during the condensation drives the equilibrium towards the product.

Step 2: Michael Addition of Sulfur

The next crucial step involves the addition of elemental sulfur to the Knoevenagel adduct. The exact mechanism of sulfur addition has been a subject of extensive study, with recent computational studies providing deeper insights.[7][8] It is proposed that the base activates the elemental sulfur (S8), and a Michael-type addition of a sulfur nucleophile to the β-position of the α,β-unsaturated nitrile occurs.[9] This is followed by the formation of a thiolate intermediate.

Step 3: Intramolecular Cyclization and Tautomerization

The thiolate intermediate then undergoes an intramolecular cyclization by attacking the carbon of the nitrile group.[6][7] This ring-closure step forms a five-membered heterocyclic ring. Subsequent tautomerization of the resulting imine to the more stable enamine leads to the final product, the 2-aminothiophene.[6] Aromatization of the thiophene ring is the thermodynamic driving force for the final steps of the reaction.[7]

Visualizing the Synthesis Pathway

The following diagram illustrates the key steps in the Gewald synthesis of ethyl 3-amino-5-(4-bromophenyl)thiophene-2-carboxylate.

Sources

- 1. arkat-usa.org [arkat-usa.org]

- 2. derpharmachemica.com [derpharmachemica.com]

- 3. arkat-usa.org [arkat-usa.org]

- 4. ijpbs.com [ijpbs.com]

- 5. WO2013162390A1 - Process for preparation of high purity n- [2- (diethylamine) ethyl] - 5 - formyl - 2, 4 - dimethyl - 1h - pyrrole - 3 - carboxyamide - Google Patents [patents.google.com]

- 6. Gewald reaction - Wikipedia [en.wikipedia.org]

- 7. chemrxiv.org [chemrxiv.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Green methodologies for the synthesis of 2-aminothiophene - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Physicochemical Properties of Ethyl 3-amino-5-(4-bromophenyl)thiophene-2-carboxylate

Abstract: The 2-aminothiophene scaffold is a cornerstone in medicinal chemistry, serving as a versatile synthon for a multitude of pharmacologically active agents.[1] This guide provides a comprehensive technical overview of a specific, promising derivative: Ethyl 3-amino-5-(4-bromophenyl)thiophene-2-carboxylate. We delve into its chemical identity, a robust synthesis protocol via the Gewald reaction, methodologies for characterizing its core physicochemical properties, and a detailed breakdown of its spectroscopic signature. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this molecule as a building block for novel therapeutics, particularly in oncology, infectious diseases, and inflammatory conditions.[2][3]

Chemical Identity and Structure

The foundational step in characterizing any chemical entity is establishing its precise identity. Ethyl 3-amino-5-(4-bromophenyl)thiophene-2-carboxylate is a polysubstituted thiophene, a five-membered aromatic heterocycle containing a sulfur atom. The strategic placement of the amino, ethyl carboxylate, and bromophenyl groups confers a unique combination of reactivity, lipophilicity, and potential for hydrogen bonding and halogen bonding interactions, making it a molecule of significant interest in drug design.

While a specific CAS Number for this exact structure is not prominently available in public databases, its identity is unequivocally defined by its structure and systematic name. Key identifiers are summarized below.

| Identifier | Value | Source/Method |

| IUPAC Name | Ethyl 3-amino-5-(4-bromophenyl)thiophene-2-carboxylate | --- |

| Molecular Formula | C₁₃H₁₂BrNO₂S | Calculated |

| Molecular Weight | 326.21 g/mol | Calculated |

| Canonical SMILES | CCOC(=O)C1=C(N)SC(=C1)C2=CC=C(Br)C=C2 | Predicted |

| InChI Key | (Predicted) | Predicted |

Figure 1: 2D Structure of Ethyl 3-amino-5-(4-bromophenyl)thiophene-2-carboxylate

Synthesis and Purification

The most convergent and established method for preparing 2-aminothiophenes is the Gewald three-component reaction.[1] This one-pot synthesis involves the condensation of a carbonyl compound, an activated nitrile, and elemental sulfur in the presence of a basic catalyst. The causality behind this choice is its operational simplicity, high atom economy, and the ready availability of starting materials.

The Gewald Reaction: A Mechanistic Overview

The reaction proceeds through an initial Knoevenagel condensation between the aldehyde (4-bromobenzaldehyde) and the active methylene compound (ethyl cyanoacetate). This is followed by the addition of elemental sulfur to the resulting α,β-unsaturated nitrile. A subsequent intramolecular cyclization and tautomerization yields the final 2-aminothiophene product. The base (e.g., morpholine or diethylamine) is crucial as it catalyzes both the initial condensation and facilitates the addition of sulfur.

Synthesis Workflow

The logical flow from starting materials to the purified final product is depicted below. This self-validating workflow ensures checkpoints for reaction completion and purity assessment.

Caption: Workflow for the Gewald synthesis of the title compound.

Experimental Protocol for Synthesis

This protocol is adapted from established procedures for similar 2-aminothiophene syntheses.[4]

-

Reaction Setup: To a 250 mL round-bottom flask equipped with a reflux condenser and magnetic stirrer, add ethanol (60 mL).

-

Addition of Reagents: Sequentially add 4-bromobenzaldehyde (0.10 mol), ethyl cyanoacetate (0.10 mol), and finely powdered elemental sulfur (0.10 mol).

-

Catalyst Addition: Add morpholine (0.12 mol) dropwise to the stirred suspension. The choice of morpholine is due to its efficacy as a base catalyst in this reaction.

-

Reaction: Heat the mixture to reflux (approximately 78-80°C) and maintain for 3-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate (7:3) mobile phase.

-

Workup: Once the reaction is complete (disappearance of starting aldehyde), remove the flask from the heat source and allow it to cool to room temperature, then place it in an ice bath for 30 minutes to facilitate precipitation.

-

Isolation: Collect the precipitated solid by vacuum filtration, washing the filter cake with a small amount of cold ethanol (2 x 15 mL) to remove soluble impurities.

-

Purification: Recrystallize the crude solid from a hot ethanol/water mixture to yield the pure product as a crystalline solid.

-

Drying: Dry the purified crystals in a vacuum oven at 40-50°C to a constant weight.

Core Physicochemical Properties

The physical properties of a compound are critical determinants of its behavior in biological systems and its suitability for formulation.

Summary of Physicochemical Properties

| Property | Value / Expected Value | Significance |

| Physical State | Crystalline Solid | Impacts handling, formulation, and stability. |

| Melting Point | To be determined experimentally. Expected >100 °C. | A key indicator of purity and lattice energy. |

| Solubility | Poorly soluble in water; Soluble in DMSO, DMF, Chloroform. | Crucial for assay development and bioavailability. |

| pKa | To be determined experimentally. | Influences ionization state at physiological pH. |

Melting Point Determination via Differential Scanning Calorimetry (DSC)

DSC is the preferred method over traditional melting point apparatus as it provides both the onset of melting and the peak melting temperature, as well as the enthalpy of fusion, offering deeper thermodynamic insight.

Protocol:

-

Sample Preparation: Accurately weigh 2-3 mg of the dried, purified compound into a standard aluminum DSC pan. Crimp the pan with a lid.

-

Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.

-

Thermal Program: Heat the sample from 25°C to a temperature approximately 30°C above the expected melting point at a rate of 10°C/min under a nitrogen atmosphere.

-

Data Analysis: The melting point is determined as the onset temperature of the endothermic transition observed in the thermogram.

Caption: Standard workflow for melting point determination by DSC.

Solubility Profile Assessment

Determining solubility in both aqueous and organic solvents is fundamental for drug development, guiding formulation and preclinical assay design. The shake-flask method remains the gold standard for thermodynamic solubility measurement.

Protocol:

-

Preparation: Prepare saturated solutions by adding an excess of the compound to various solvents (e.g., pH 7.4 phosphate buffer, DMSO, ethanol) in separate glass vials.

-

Equilibration: Agitate the vials at a constant temperature (e.g., 25°C) for 24 hours to ensure equilibrium is reached.

-

Separation: Centrifuge the samples to pellet the excess solid.

-

Quantification: Carefully withdraw an aliquot of the supernatant, dilute it appropriately with a suitable solvent, and determine the concentration using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

Spectroscopic and Structural Characterization

A combination of spectroscopic techniques is required to unequivocally confirm the chemical structure of the synthesized molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides detailed information about the carbon-hydrogen framework of the molecule. The expected signals in ¹H and ¹³C NMR spectra are critical for structural validation.[4]

Expected ¹H NMR Spectral Features (in CDCl₃ or DMSO-d₆):

-

Ethyl Ester Protons: A triplet at ~1.3 ppm (3H, -CH₃) and a quartet at ~4.3 ppm (2H, -OCH₂-).

-

Amino Protons: A broad singlet (2H, -NH₂). Its chemical shift can vary depending on solvent and concentration.

-

Thiophene Proton: A singlet at ~7.0-7.5 ppm (1H, C₄-H).

-

Aromatic Protons: Two doublets in the aromatic region (~7.5-7.8 ppm), integrating to 2H each, characteristic of a 1,4-disubstituted (para) benzene ring.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule by their characteristic vibrational frequencies.[4]

Expected Characteristic IR Absorption Bands (KBr Pellet):

-

N-H Stretch: Two distinct bands in the range of 3300-3500 cm⁻¹ (primary amine).

-

C-H Stretch: Bands around 2900-3100 cm⁻¹ (aromatic and aliphatic).

-

C=O Stretch: A strong, sharp band around 1660-1680 cm⁻¹ (ester carbonyl, conjugated).

-

C=C Stretch: Bands in the 1500-1600 cm⁻¹ region (aromatic rings).

-

C-O Stretch: A band around 1250 cm⁻¹ (ester).

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of the compound, offering definitive confirmation of the molecular formula. High-resolution mass spectrometry (HRMS) can confirm the elemental composition.

Expected Mass Spectrum Features (ESI+):

-

Molecular Ion Peak ([M+H]⁺): A prominent peak at m/z 327.

-

Isotopic Pattern: A characteristic pair of peaks ([M+H]⁺ and [M+2+H]⁺) of nearly equal intensity (1:1 ratio), which is the definitive signature of the presence of a single bromine atom.

Comprehensive Characterization Workflow

Caption: Integrated workflow for the structural and physical characterization.

Significance and Potential Applications

The true value of Ethyl 3-amino-5-(4-bromophenyl)thiophene-2-carboxylate lies in its potential as a versatile intermediate for drug discovery. The 2-aminothiophene core is a "privileged scaffold," appearing in numerous compounds with a wide array of biological activities.[3]

-

Anticancer Agents: Many 2-aminothiophene derivatives have demonstrated potent antiproliferative and antimitotic activity, targeting cellular machinery like tubulin.[5] The 4-bromophenyl group can engage in halogen bonding with protein targets, potentially enhancing binding affinity and selectivity.

-

Antimicrobial and Antifungal Agents: The thiophene nucleus is present in various antibacterial and antifungal compounds.[2] This scaffold can be further elaborated to develop new agents to combat drug-resistant pathogens.

-

Anti-inflammatory and Antioxidant Properties: Derivatives of 2-aminothiophene have been reported to possess significant anti-inflammatory and antioxidant capabilities, making them attractive for treating diseases associated with oxidative stress and chronic inflammation.[3][6]

-

Antileishmanial Activity: Recent studies have highlighted the potential of 2-aminothiophene derivatives, particularly those with bromo-substituted aromatic rings, as effective agents against Leishmaniasis.[7]

The title compound serves as an ideal starting point for generating libraries of more complex molecules through modification of the C3-amino group and the C2-ester, enabling extensive structure-activity relationship (SAR) studies.

Conclusion

Ethyl 3-amino-5-(4-bromophenyl)thiophene-2-carboxylate is a high-value chemical scaffold with significant potential for the development of novel therapeutics. This guide has outlined its fundamental chemical identity, provided a reliable synthesis strategy, and detailed the necessary protocols for its comprehensive physicochemical and spectroscopic characterization. The insights and methodologies presented herein are designed to empower researchers to confidently synthesize, verify, and utilize this compound in their drug discovery and development programs.

References

-

Agarkov, A., et al. (2022). Synthesis and Crystal Structure of Ethyl 5-(4-Bromophenyl)-7-methyl-3-oxo-2,3-dihidro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate. Molecules. Available at: [Link]

-

Al-Ghorbani, M., et al. (2023). Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives. Scientific Reports. Available at: [Link]

-

Bozorov, K., et al. (2017). 2-Aminothiophene Scaffolds: Diverse Biological and Pharmacological Attributes in Medicinal Chemistry. European Journal of Medicinal Chemistry. Available at: [Link]

-

Bozorov, K., et al. (2023). 2-Aminothiophene scaffolds: Diverse biological and pharmacological attributes in medicinal chemistry. ResearchGate. Available at: [Link]

-

Supporting Information for a study on α-Oxo-β-ester derivatives. (n.d.). Royal Society of Chemistry. Available at: [Link]

-

Hazem, A., et al. (2012). Ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate. ResearchGate. Available at: [Link]

-

PubChem. (n.d.). Ethyl 2-amino-4-methyl-5-(4-nitrophenyl)thiophene-3-carboxylate. National Center for Biotechnology Information. Available at: [Link]

-

PubChem. (n.d.). Ethyl 5-amino-4-cyano-3-methylthiophene-2-carboxylate. National Center for Biotechnology Information. Available at: [Link]

-

Amerigo Scientific. (n.d.). Ethyl 3-amino-5-(4-chlorophenyl)thiophene-2-carboxylate (97%). Available at: [Link]

-

Metwally, K. A., et al. (2020). Gewald synthesis, antitumor profile and molecular modeling of novel 5-acetyl-4-((4-acetylphenyl) amino)-2-aminothiophene-3-carbonitrile scaffolds. ResearchGate. Available at: [Link]

-

Sabnis, R. W. (2010). ChemInform Abstract: Substituted 2-Aminothiophenes: Synthesis, Properties and Applications. ResearchGate. Available at: [Link]

-

PubChem. (n.d.). Ethyl 3-amino-5-phenylthiophene-2-carboxylate. National Center for Biotechnology Information. Available at: [Link]

-

Le-Tiran, A., et al. (2013). Concise Synthesis and Biological Evaluation of 2-Aroyl-5-Amino Benzo[b]thiophene Derivatives As a Novel Class of Potent Antimitotic Agents. ACS Medicinal Chemistry Letters. Available at: [Link]

-

Al-Shammari, M. B., et al. (2024). Condensation Reactions of 2-Aminothiophenoles to Afford 2-Substituted Benzothiazoles of Biological Interest: A Review (2020–2024). Molecules. Available at: [Link]

-

Mamatha, D. M., et al. (2023). SYNTHESIS OF ETHYL-2-AMINO-4-(PHENYL)THIOPHENE-3-CARBOXYLATE DERIVATIVES: MOLECULAR DOCKING AND BIOLOGICAL STUDIES. ResearchGate. Available at: [Link]

-

Luna, J. S., et al. (2024). 2-Aminothiophene Derivatives—New Drug Candidates Against Leishmaniasis: Drug Design, Synthesis, Pharmacomodulation, and Antileishmanial Activity. Pharmaceuticals. Available at: [Link]

-

Ghorab, M. M., et al. (2012). Ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate. Acta Crystallographica Section E. Available at: [Link]

-

Ibrahim, M. A. A. (2024). Biological Activities of Thiophenes. Encyclopedia MDPI. Available at: [Link]

-

Buchstaller, H.-P., et al. (2001). Synthesis of Novel 2-Aminothiophene-3-carboxylates by Variations of the Gewald Reaction. Monatshefte für Chemie. Available at: [Link]

- Google Patents. (2012). WO2012032528A2 - Improved process to prepare ethyl 4-methyl-2-(4-(2-methylpropyloxy)-3-cyanophenyl)-5-thiazolecarboxylate.

-

Supporting information for a study on thioxopyrimidine derivatives. (n.d.). Royal Society of Chemistry. Available at: [Link]

Sources

- 1. 2-Aminothiophene scaffolds: Diverse biological and pharmacological attributes in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. Concise Synthesis and Biological Evaluation of 2-Aroyl-5-Amino Benzo[b]thiophene Derivatives As a Novel Class of Potent Antimitotic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of Ethyl 3-amino-5-(4-bromophenyl)thiophene-2-carboxylate

This guide provides a detailed analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for Ethyl 3-amino-5-(4-bromophenyl)thiophene-2-carboxylate. Designed for researchers, scientists, and professionals in drug development, this document offers an in-depth interpretation of the compound's spectral features, grounded in fundamental principles of NMR spectroscopy and supported by empirical data from analogous structures. Our approach emphasizes the "why" behind the data, providing a framework for structural elucidation and validation.

Introduction: The Structural Significance of Ethyl 3-amino-5-(4-bromophenyl)thiophene-2-carboxylate

Ethyl 3-amino-5-(4-bromophenyl)thiophene-2-carboxylate is a polysubstituted thiophene derivative. The thiophene ring is a privileged scaffold in medicinal chemistry, and its derivatives exhibit a wide range of biological activities, including antimicrobial and anti-inflammatory properties.[1][2] Accurate structural characterization is the bedrock of understanding structure-activity relationships (SAR) and ensuring the integrity of synthesized compounds. NMR spectroscopy is an unparalleled tool for providing a detailed atomic-level map of molecular architecture.

This guide will deconstruct the ¹H and ¹³C NMR spectra, assigning each resonance to its corresponding nucleus within the molecule. This process is not merely about matching peaks to tables; it is an exercise in chemical logic, considering the interplay of electronic effects, spin-spin coupling, and spatial relationships that govern the magnetic environment of each atom.

Experimental Context and Data Acquisition

Typical Experimental Protocol:

A standard protocol for acquiring such data would involve the following steps:

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of a deuterated solvent, commonly deuterochloroform (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆).

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference, setting the 0 ppm mark for both ¹H and ¹³C spectra.[6]

-

Data Acquisition: Record the spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher) to ensure adequate signal dispersion.

-

Processing: Process the raw data (Free Induction Decay - FID) using Fourier transformation, followed by phase and baseline correction, and integration of the ¹H NMR signals.

Analysis of the ¹H NMR Spectrum

The ¹H NMR spectrum provides information on the number of distinct proton environments, their electronic surroundings, and the connectivity between neighboring protons. For Ethyl 3-amino-5-(4-bromophenyl)thiophene-2-carboxylate, we anticipate signals corresponding to the ethyl group, the amino group, and the aromatic protons on both the thiophene and phenyl rings.

Diagram: Molecular Structure and Proton Numbering

To facilitate a clear discussion, the protons in the molecule are numbered as follows:

Caption: Structure of the target molecule with proton labeling.

¹H NMR Signal Interpretation

| Signal | Chemical Shift (δ, ppm) (Predicted) | Multiplicity | Integration | Assignment | Rationale |

| 1 | ~ 1.3 - 1.4 | Triplet (t) | 3H | Ethyl -CH₃ | These protons are coupled to the adjacent -CH₂- group (2 protons), resulting in a triplet (n+1 = 2+1=3). The upfield shift is characteristic of aliphatic protons.[7] |

| 2 | ~ 4.2 - 4.3 | Quartet (q) | 2H | Ethyl -O-CH₂- | Deshielded by the adjacent electron-withdrawing oxygen atom of the ester.[8] Coupled to the -CH₃ group (3 protons), resulting in a quartet (n+1 = 3+1=4). |

| 3 | ~ 5.9 (Broad) | Singlet (s) | 2H | Amino -NH₂ | The chemical shift of amine protons can vary and they often appear as a broad signal due to quadrupole broadening and exchange with trace amounts of water. They typically do not couple with other protons. |

| 4 | ~ 7.0 - 7.2 | Singlet (s) | 1H | Thiophene C4-H | This is the sole proton on the highly substituted thiophene ring. Its chemical shift is influenced by the electron-donating amino group at C3 and the electron-withdrawing phenyl group at C5. |

| 5 | ~ 7.5 - 7.7 | Doublet (d) | 2H | Phenyl H (ortho to Thiophene) | These two protons on the bromophenyl ring are chemically equivalent. They are deshielded by the thiophene ring and are split by their neighbors (ortho coupling), appearing as a doublet. |

| 6 | ~ 7.4 - 7.6 | Doublet (d) | 2H | Phenyl H (ortho to Br) | These two protons are also chemically equivalent and are deshielded. They will appear as a doublet due to coupling with their adjacent protons, often overlapping with the other phenyl signal, creating a characteristic AA'BB' system. |

Note: The experimental data reported in one study shows a triplet at 5.92 ppm (2H), a quartet at 3.84 ppm (2H), and a singlet at 3.00 ppm (1H).[3] This is inconsistent with the expected structure and may be due to sample impurity or misinterpretation.

Analysis of the ¹³C NMR Spectrum

The ¹³C NMR spectrum, typically recorded with proton decoupling, shows a single peak for each unique carbon environment. The chemical shift is highly sensitive to the electronic environment, providing valuable information about the carbon skeleton and functional groups.

Diagram: Molecular Structure and Carbon Numbering

For clarity in the ¹³C NMR analysis, the carbon atoms are numbered as follows:

Caption: Structure of the target molecule with carbon labeling.

¹³C NMR Signal Interpretation

| Chemical Shift (δ, ppm) (Predicted) | Assignment | Rationale |

| ~ 14.5 | Ethyl -CH₃ | Typical upfield chemical shift for an aliphatic sp³ carbon. |

| ~ 60.5 | Ethyl -O-CH₂- | This sp³ carbon is shifted downfield due to the deshielding effect of the attached oxygen atom.[5] |

| ~ 108.0 | Thiophene C2 | This is a quaternary carbon, often showing a weaker signal. It is shielded by the adjacent electron-donating amino group. |

| ~ 120.0 | Phenyl C4' (C-Br) | The carbon directly attached to bromine experiences a moderate deshielding effect. |

| ~ 125.0 | Thiophene C4 | This is the only sp² CH carbon on the thiophene ring. |

| ~ 129.0 | Phenyl C2'/C6' | These carbons are ortho to the thiophene substituent. |

| ~ 132.0 | Phenyl C3'/C5' | These carbons are meta to the thiophene substituent and ortho to the bromine. |

| ~ 136.0 | Phenyl C1' | This quaternary carbon is attached to the thiophene ring. |

| ~ 144.0 | Thiophene C5 | This quaternary carbon is deshielded by the attached phenyl ring. |

| ~ 160.0 | Thiophene C3 | This carbon is significantly deshielded by the directly attached, electron-donating amino group. |

| ~ 164.0 | Ester C=O | The carbonyl carbon of an ester typically resonates in this downfield region.[9] |

Note: The reported experimental data provides a list of chemical shifts: 14.1, 60.9, 108.7, 125.5, 126.4, 130.4, 136.2, 139.2, 143.7, 160.0, 163.7 ppm.[3] These values align reasonably well with the predicted assignments, lending credibility to the overall carbon framework interpretation.

Conclusion and Best Practices

This guide provides a comprehensive, albeit predictive, analysis of the ¹H and ¹³C NMR spectra of Ethyl 3-amino-5-(4-bromophenyl)thiophene-2-carboxylate. The interpretations are based on established chemical shift theory and data from analogous compounds. It is crucial for researchers to not only acquire high-quality NMR data but also to apply rigorous chemical reasoning to its interpretation. When faced with ambiguous or unexpected spectral features, it is recommended to employ two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), to definitively establish proton-proton and proton-carbon connectivities, respectively. This multi-faceted approach ensures the highest level of confidence in structural elucidation, a cornerstone of progressive scientific research.

References

-

ResearchGate. 13C NMR signal values of compound 6. Available from: [Link]

-

ResearchGate. 1 H NMR spectra showing regioselective substitutions on thiophene.... Available from: [Link]

-

University of Wisconsin. NMR: Novice Level, Spectrum 17. Available from: [Link]

-

Oregon State University. 1H NMR Chemical Shift. Available from: [Link]

-

KPU Pressbooks. 6.6 ¹H NMR Spectra and Interpretation (Part I) – Organic Chemistry I. Available from: [Link]

-

Chemistry LibreTexts. Interpreting C-13 NMR Spectra. Available from: [Link]

-

ChemHelpASAP. chemical shift of functional groups in 13C NMR spectroscopy. YouTube. Available from: [Link]

-

ResearchGate. (PDF) SYNTHESIS OF ETHYL-2-AMINO-4- (PHENYL)THIOPHENE-3-CARBOXYLATE DERIVATIVES: MOLECULAR DOCKING AND BIOLOGICAL STUDIES. Available from: [Link]

-

Amerigo Scientific. Ethyl 3-amino-5-(4-chlorophenyl)thiophene-2-carboxylate (97%). Available from: [Link]

-

MDPI. A Theoretical and Spectroscopic Conformational Study of 3-Aminothiolane-3-Carboxylic Acid Dipeptide Derivatives. Available from: [Link]

-

ACS Publications. Π-Stacking Signature in NMR Solution Spectra of Thiophene-Based Conjugated Polymers | ACS Omega. Available from: [Link]

-

University of Calgary. Esters. Available from: [Link]

-

TÜBİTAK Academic Journals. Chemistry of 2-aminothiophene-3-carboxamide and related compounds. Available from: [Link]

-

National Institutes of Health. Ethyl 3-bromo-4-cyano-5-[(2-ethoxy-2-oxoethyl)sulfanyl]thiophene-2-carboxylate. Available from: [Link]

-

JOCPR. In vitro Antimicrobial Evaluation of 3-Aminothiophene-2-carboxylates. Available from: [Link]

Sources

- 1. journals.tubitak.gov.tr [journals.tubitak.gov.tr]

- 2. jocpr.com [jocpr.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. 6.6 ¹H NMR Spectra and Interpretation (Part I) – Organic Chemistry I [kpu.pressbooks.pub]

- 7. hnl17_sln.html [ursula.chem.yale.edu]

- 8. orgchemboulder.com [orgchemboulder.com]

- 9. youtube.com [youtube.com]

A Technical Guide to the Mass Spectrometry Fragmentation of Ethyl 3-amino-5-(4-bromophenyl)thiophene-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides an in-depth analysis of the mass spectrometric fragmentation behavior of Ethyl 3-amino-5-(4-bromophenyl)thiophene-2-carboxylate, a substituted aminothiophene derivative of interest in medicinal chemistry and materials science. Understanding the fragmentation patterns of this molecule is crucial for its unambiguous identification, structural elucidation, and for metabolic or degradation studies. This document will delve into the predicted fragmentation pathways under common ionization techniques, offering a robust framework for interpreting its mass spectrum.

Introduction: The Significance of Substituted Thiophenes

Substituted thiophenes are a class of heterocyclic compounds that form the backbone of numerous pharmaceuticals and functional organic materials.[1][2] The title compound, Ethyl 3-amino-5-(4-bromophenyl)thiophene-2-carboxylate, possesses a unique combination of functional groups: an amino group, an ethyl ester, a brominated phenyl ring, and a central thiophene core. This intricate structure suggests a rich and informative fragmentation pattern in mass spectrometry, providing valuable structural information. The presence of bromine, with its characteristic isotopic signature (79Br and 81Br in an approximate 1:1 ratio), serves as a key diagnostic tool in the analysis of its mass spectrum.[3][4]

Predicted Molecular Ion and Isotopic Pattern

The initial step in mass spectrometric analysis is the generation of a molecular ion (M+•) or a protonated molecule ([M+H]+), depending on the ionization technique employed. For Ethyl 3-amino-5-(4-bromophenyl)thiophene-2-carboxylate (Molecular Formula: C13H12BrNO2S), the monoisotopic mass of the molecular ion will be a doublet due to the bromine isotopes.

| Isotope Contribution | Approximate m/z |

| C13H1279BrNO2S | 325.98 |

| C13H1281BrNO2S | 327.98 |

The presence of this characteristic M+• and M+2+• pattern, with nearly equal intensities, is a strong indicator of a monobrominated compound.[3][4]

Key Fragmentation Pathways

The fragmentation of the molecular ion is dictated by the relative stabilities of the resulting fragment ions and neutral losses. The primary fragmentation sites in Ethyl 3-amino-5-(4-bromophenyl)thiophene-2-carboxylate are the ethyl ester group, the bond between the thiophene and the bromophenyl ring, and the thiophene ring itself.

Fragmentation of the Ethyl Ester Group

The ethyl ester moiety is a common site for initial fragmentation. Two principal pathways are anticipated:

-

Loss of an Ethoxy Radical (•OCH2CH3): This is a common α-cleavage for esters, leading to the formation of a stable acylium ion.[5][6]

-

M+• - 45 Da → [M - OCH2CH3]+

-

-

Loss of Ethylene (C2H4) via McLafferty Rearrangement: This rearrangement is possible if a γ-hydrogen is available.[7] However, in this specific structure, a classical McLafferty rearrangement is not favored due to the rigidity of the thiophene ring. A more likely fragmentation is the loss of ethylene following the initial loss of the ethoxy group.

Cleavage of the Thiophene-Phenyl Bond

The C-C bond connecting the thiophene ring and the bromophenyl group is another potential cleavage site.

-

Formation of the Bromophenyl Cation: Cleavage of this bond can lead to the formation of the bromophenyl cation.

-

[C6H4Br]+ (m/z 155/157)

-

-

Formation of the Thiophene Cation: The complementary fragment, the substituted thiophene cation, would also be observed.

Thiophene Ring Fragmentation

The thiophene ring itself can undergo fragmentation, although it is a relatively stable aromatic system. Fragmentation of the thiophene ring in related compounds has been observed to proceed through various ring-opening and rearrangement mechanisms.[8]

The Influence of the Amino Group

The amino group can influence the fragmentation pathways by stabilizing adjacent positive charges. Cleavage of the N-CO bond, as seen in some amides, could also be a possibility, although less common for amino esters.[9]

Proposed Fragmentation Scheme

A proposed fragmentation pathway for Ethyl 3-amino-5-(4-bromophenyl)thiophene-2-carboxylate under electron ionization (EI) is depicted below.

Caption: Proposed EI mass spectrometry fragmentation pathway.

Experimental Protocol: Acquiring a Mass Spectrum

To obtain a high-quality mass spectrum of Ethyl 3-amino-5-(4-bromophenyl)thiophene-2-carboxylate, the following experimental setup is recommended.

Sample Preparation

-

Dissolve a small amount (approximately 1 mg) of the solid compound in a suitable volatile solvent (e.g., methanol, acetonitrile, or dichloromethane) to a final concentration of 1 mg/mL.

-

Further dilute the stock solution to a working concentration of 1-10 µg/mL for analysis.

Instrumentation and Parameters

A high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument, is recommended for accurate mass measurements and confirmation of elemental compositions of the fragment ions.

For Electrospray Ionization (ESI-MS):

| Parameter | Recommended Setting | Rationale |

| Ionization Mode | Positive | The amino group is readily protonated. |

| Capillary Voltage | 3.5 - 4.5 kV | To ensure efficient ionization. |

| Nebulizer Gas (N2) | 1 - 2 Bar | For optimal droplet formation. |

| Drying Gas (N2) | 8 - 10 L/min | To facilitate solvent evaporation. |

| Drying Gas Temp. | 200 - 250 °C | To aid in desolvation. |

| Mass Range | m/z 50 - 500 | To cover the molecular ion and expected fragments. |

For Electron Ionization (EI-MS) with Gas Chromatography (GC-MS):

| Parameter | Recommended Setting | Rationale |

| GC Column | HP-5ms or equivalent | A non-polar column suitable for aromatic compounds. |

| Injection Volume | 1 µL | |

| Inlet Temperature | 250 °C | To ensure complete volatilization. |

| Oven Program | 100 °C (1 min), ramp to 280 °C at 10 °C/min, hold for 5 min | To achieve good chromatographic separation. |

| Ion Source Temp. | 230 °C | |

| Electron Energy | 70 eV | Standard energy for generating reproducible fragmentation. |

| Mass Range | m/z 40 - 500 | To cover the expected fragment ions. |

Data Interpretation and Structural Confirmation

The acquired mass spectrum should be analyzed for the following key features:

-

Molecular Ion Cluster: Confirm the presence of the characteristic isotopic pattern for a single bromine atom at the expected m/z values.

-

Major Fragment Ions: Identify the major fragment ions and propose their structures based on the predicted fragmentation pathways.

-

Accurate Mass Measurement: Utilize high-resolution data to determine the elemental composition of the molecular ion and key fragments, providing a high degree of confidence in the structural assignments.

-

Tandem Mass Spectrometry (MS/MS): For further structural confirmation, perform MS/MS experiments by isolating the molecular ion and inducing its fragmentation. This will help to establish the relationships between precursor and product ions, confirming the proposed fragmentation pathways.

Conclusion

The mass spectrometric fragmentation of Ethyl 3-amino-5-(4-bromophenyl)thiophene-2-carboxylate is predicted to be a rich process, offering significant structural information. The key fragmentation events are expected to involve the ethyl ester group and the carbon-bromine bond, with the bromine isotopic pattern serving as a crucial diagnostic marker. By employing high-resolution mass spectrometry and tandem MS techniques, a comprehensive and confident structural elucidation of this important thiophene derivative can be achieved.

References

-

MDPI. (n.d.). Synthesis and Crystal Structure of Ethyl 5-(4-Bromophenyl)-7-methyl-3-oxo-2,3-dihidro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Ethyl 3-bromo-4-cyano-5-[(2-ethoxy-2-oxoethyl)sulfanyl]thiophene-2-carboxylate. Retrieved from [Link]

-

ResearchGate. (2023). SYNTHESIS OF ETHYL-2-AMINO-4-(PHENYL)THIOPHENE-3-CARBOXYLATE DERIVATIVES: MOLECULAR DOCKING AND BIOLOGICAL STUDIES. Retrieved from [Link]

-

Scribd. (n.d.). Mass Spectrometry: Fragmentation Patterns. Retrieved from [Link]

-

NIST. (n.d.). CHAPTER 2 Fragmentation and Interpretation of Spectra. Retrieved from [Link]

-

ResearchGate. (n.d.). Mass fragmentation pattern of N-{ [ (4-bromophenyl)amino ] carbonothioyl} benzamide. Retrieved from [Link]

-

National Center for Biotechnology Information. (2018). Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data. Retrieved from [Link]

-

Payame Noor University. (n.d.). Synthesis of Some Novel Methyl- and Ethyl- 2-aminothiophene-3-carboxylate and Related Schiff-Bases. Retrieved from [Link]

-

Amerigo Scientific. (n.d.). Ethyl 3-amino-5-(4-chlorophenyl)thiophene-2-carboxylate (97%). Retrieved from [Link]

-

YouTube. (2021). PART 16: AROMATIC ESTERS (MASS SPECTRUM FRAGMENTATION PATTERN) FOR CSIR NET/GATE/M.Sc. Retrieved from [Link]

-

PubMed. (2014). Dependence of mass spectrometric fragmentation on the bromine substitution pattern of polybrominated diphenyl ethers. Retrieved from [Link]

-

ResearchGate. (2019). Electron ionization mass spectrometry fragmentation and multiple reaction monitoring quantification of autoxidation products of α-and β-amyrins in natural samples. Retrieved from [Link]

-

Save My Exams. (n.d.). Mass Spectrometry (MS) Fragmentation Patterns (HL) (DP IB Chemistry): Revision Note. Retrieved from [Link]

-

ARKIVOC. (n.d.). Mass spectrometry of N-[5,5-dimethyl-2(5H)-thienyliden]amines and N-(1-thiaspiro[4.5]dec-3-en-2-yliden)amines. Retrieved from [Link]

-

YouTube. (2023). Mass Fragmentation of Aromatic Compounds and Phenols/ Mass spectrometry. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. asianpubs.org [asianpubs.org]

- 3. whitman.edu [whitman.edu]

- 4. savemyexams.com [savemyexams.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. scribd.com [scribd.com]

- 7. m.youtube.com [m.youtube.com]

- 8. arkat-usa.org [arkat-usa.org]

- 9. Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data - PMC [pmc.ncbi.nlm.nih.gov]

Crystal structure of Ethyl 3-amino-5-(4-bromophenyl)thiophene-2-carboxylate

An In-Depth Technical Guide to the Crystal Structure of Ethyl 3-amino-5-(4-bromophenyl)thiophene-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the synthesis, structural elucidation, and physicochemical characterization of Ethyl 3-amino-5-(4-bromophenyl)thiophene-2-carboxylate. As a Senior Application Scientist, the following sections are designed to offer not just procedural steps, but also the underlying scientific rationale, empowering researchers to better understand and apply these findings in their own work. Thiophene derivatives are a cornerstone in medicinal chemistry, and a deep understanding of their three-dimensional structure is paramount for effective drug design and development.

Synthesis and Crystallization: From Precursors to Single Crystals

The synthesis of the title compound is efficiently achieved via the Gewald reaction, a robust and versatile method for the preparation of 2-aminothiophenes.[1] This one-pot, multi-component reaction offers a straightforward route to highly functionalized thiophene rings.

Synthetic Protocol: The Gewald Reaction

The synthesis involves the condensation of ethyl cyanoacetate, a suitable ketone precursor to the 5-(4-bromophenyl) group (in this case, 2-(4-bromophenyl)acetaldehyde or a related active methylene compound), and elemental sulfur in the presence of a basic catalyst.[2]

Experimental Protocol:

-

Reaction Setup: To a stirred solution of ethyl cyanoacetate (1 eq.) and 2-(4-bromophenyl)acetaldehyde (1 eq.) in ethanol, add elemental sulfur (1.1 eq.).

-

Catalyst Addition: Slowly add a catalytic amount of a suitable base, such as morpholine or triethylamine, to the reaction mixture at room temperature.

-

Reaction Progression: The reaction is typically exothermic. Maintain the temperature between 40-50°C and stir for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).[3]

-

Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. The product often precipitates out of the solution. Filter the solid, wash with cold ethanol, and dry under vacuum. Further purification can be achieved by recrystallization from a suitable solvent like ethanol or a mixture of ethanol and chloroform.[4]

Rationale Behind the Gewald Reaction

The mechanism of the Gewald reaction begins with a Knoevenagel condensation between the aldehyde and the active methylene of the ethyl cyanoacetate, catalyzed by the base.[1] This is followed by the addition of sulfur, cyclization, and subsequent tautomerization to yield the final 2-aminothiophene product.[1] The choice of a mild organic base like morpholine or triethylamine is crucial to facilitate the initial condensation without promoting unwanted side reactions. Ethanol is a common solvent as it effectively dissolves the reactants and facilitates the precipitation of the product upon cooling.

Caption: Workflow of the Gewald reaction for the synthesis of the title compound.

Single Crystal Growth

Obtaining high-quality single crystals is the most critical step for successful X-ray diffraction analysis. Slow evaporation is a reliable method for this purpose.

Protocol for Crystallization:

-

Prepare a saturated solution of the purified compound in a suitable solvent (e.g., ethanol or ethyl acetate) at a slightly elevated temperature.

-

Filter the hot solution to remove any particulate matter.

-

Loosely cover the container and allow the solvent to evaporate slowly and undisturbed at room temperature.

-

Well-formed, plate-like crystals should form over several days.

Structural Elucidation by Single-Crystal X-ray Diffraction

Single-crystal X-ray diffraction (SC-XRD) provides definitive information about the three-dimensional arrangement of atoms in the crystalline state, including bond lengths, bond angles, and intermolecular interactions.

Data Collection and Structure Refinement

Experimental Protocol:

-

Crystal Mounting: A suitable single crystal is mounted on a goniometer head.

-

Data Collection: X-ray diffraction data is collected at a controlled temperature (typically 100 K or 293 K) using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation).[5]

-

Structure Solution and Refinement: The collected data is processed to solve the crystal structure using direct methods and refined using full-matrix least-squares on F². All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

Crystallographic Data

The following table presents hypothetical but realistic crystallographic data for the title compound, based on published data for similar thiophene derivatives.[6][7]

| Parameter | Value |

| Chemical Formula | C₁₃H₁₂BrNO₂S |

| Formula Weight | 326.21 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | ~8.0 |

| b (Å) | ~10.0 |

| c (Å) | ~14.0 |

| β (°) | ~105 |

| Volume (ų) | ~1080 |

| Z | 4 |

| Calculated Density (g/cm³) | ~2.00 |

| Absorption Coeff. (mm⁻¹) | ~4.5 |

| F(000) | 656 |

| Crystal Size (mm³) | 0.30 x 0.20 x 0.10 |

| Radiation (λ, Å) | Mo Kα (0.71073) |

| Temperature (K) | 293(2) |

| Reflections Collected | ~7000 |

| Independent Reflections | ~2000 |

| R_int | ~0.04 |

| Final R indices [I > 2σ(I)] | R₁ = ~0.04, wR₂ = ~0.10 |

| Goodness-of-fit on F² | ~1.05 |

Molecular Structure and Conformation

The molecular structure of Ethyl 3-amino-5-(4-bromophenyl)thiophene-2-carboxylate is characterized by a nearly planar thiophene ring. The ethyl carboxylate and the 4-bromophenyl substituents are attached at the 2- and 5-positions of the thiophene ring, respectively, with an amino group at the 3-position.

Caption: 2D representation of the molecular structure of the title compound.

An important conformational feature is the intramolecular N-H···O hydrogen bond between the amino group and the carbonyl oxygen of the ester. This interaction forms a stable six-membered ring motif, often denoted as an S(6) ring, which contributes to the planarity of the molecule.[7] The dihedral angle between the thiophene ring and the 4-bromophenyl ring is expected to be relatively small, indicating a high degree of conjugation.

Supramolecular Assembly and Intermolecular Interactions

In the solid state, molecules of Ethyl 3-amino-5-(4-bromophenyl)thiophene-2-carboxylate are likely to be organized into a three-dimensional network through a combination of intermolecular forces.

-

Hydrogen Bonding: The amino group can act as a hydrogen bond donor, forming intermolecular N-H···O hydrogen bonds with the carbonyl oxygen of neighboring molecules. These interactions can link the molecules into chains or sheets.[6][7]

-

Halogen Bonding: The bromine atom on the phenyl ring can participate in halogen bonding (Br···O or Br···S), a type of non-covalent interaction that is increasingly recognized for its importance in crystal engineering.

-

π-π Stacking: The aromatic thiophene and phenyl rings can engage in π-π stacking interactions, further stabilizing the crystal packing.

-

C-H···π Interactions: The aromatic C-H bonds can interact with the π-systems of adjacent rings, contributing to the overall stability of the crystal lattice.[7]

Caption: Key intermolecular interactions governing the crystal packing.

Spectroscopic and Physicochemical Characterization

A combination of spectroscopic techniques is essential to confirm the identity and purity of the synthesized compound.[4]

| Technique | Expected Observations |

| ¹H NMR | - A triplet and a quartet in the upfield region corresponding to the ethyl group of the ester. - A singlet for the amino protons (NH₂). - A singlet for the proton on the thiophene ring. - Doublets in the aromatic region corresponding to the protons of the 4-bromophenyl ring.[8] |

| ¹³C NMR | - Resonances for the ethyl group carbons. - Signals for the quaternary and CH carbons of the thiophene and phenyl rings. - A downfield signal for the carbonyl carbon of the ester.[8] |

| FT-IR | - N-H stretching vibrations for the amino group (~3300-3500 cm⁻¹). - C-H stretching vibrations for the aromatic and aliphatic groups (~2900-3100 cm⁻¹). - A strong C=O stretching vibration for the ester carbonyl group (~1680-1720 cm⁻¹). - C=C stretching vibrations for the aromatic rings (~1400-1600 cm⁻¹). - C-Br stretching vibration.[8][9] |

| Mass Spec. | - A molecular ion peak [M]⁺ corresponding to the molecular weight of the compound. - A characteristic isotopic pattern for the [M+2]⁺ peak due to the presence of the bromine atom.[9] |

Computational Insights

To complement the experimental data, computational methods such as Density Functional Theory (DFT) and Hirshfeld surface analysis can provide deeper insights into the molecule's properties.[9][10]

-

DFT Calculations: Can be used to optimize the molecular geometry, calculate spectroscopic properties (NMR, IR), and determine electronic properties like the HOMO-LUMO energy gap, which is related to the molecule's reactivity and electronic transitions.

-

Hirshfeld Surface Analysis: This powerful tool allows for the visualization and quantification of intermolecular interactions within the crystal lattice, providing a detailed picture of the forces that govern the supramolecular assembly.

Conclusion

This technical guide has outlined a comprehensive approach to the synthesis and detailed structural analysis of Ethyl 3-amino-5-(4-bromophenyl)thiophene-2-carboxylate. The Gewald reaction provides an efficient synthetic route, and single-crystal X-ray diffraction is the definitive method for elucidating its three-dimensional structure. The molecule's conformation is largely dictated by an intramolecular N-H···O hydrogen bond, while its crystal packing is stabilized by a network of intermolecular hydrogen bonds, potential halogen bonds, and π-π stacking interactions. A thorough understanding of these structural features is crucial for the rational design of novel thiophene-based therapeutic agents.

References

-

Ghorab, M. M., Al-Said, M. S., Ghabbour, H. A., Chia, T. S., & Fun, H. K. (2012). Ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 68(7), o2111. [Link]

-

Pochivalov, A. V., et al. (2022). Synthesis and Crystal Structure of Ethyl 5-(4-Bromophenyl)-7-methyl-3-oxo-2,3-dihidro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate. Molecules, 27(19), 6531. [Link]

-

ResearchGate. (n.d.). Ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate. Retrieved from [Link]

-

World Journal of Advanced Research and Reviews. (2025). Synthesis, Characterization of thiophene derivatives and its biological applications. [Link]

-

Impact Factor. (n.d.). Synthesis and Pharmacological Study of Thiophene Derivatives. Retrieved from [Link]

-

PubChem. (n.d.). Ethyl 2-amino-4-methyl-5-(4-nitrophenyl)thiophene-3-carboxylate. Retrieved from [Link]

-

Amerigo Scientific. (n.d.). Ethyl 3-amino-5-(4-chlorophenyl)thiophene-2-carboxylate (97%). Retrieved from [Link]

-

Journal of the American Chemical Society. (n.d.). X-ray Scattering Study of Thin Films of Poly(2,5-bis(3-alkylthiophen-2-yl)thieno[3,2-b]thiophene). Retrieved from [Link]

-

ResearchGate. (n.d.). SYNTHESIS OF ETHYL-2-AMINO-4- (PHENYL)THIOPHENE-3-CARBOXYLATE DERIVATIVES: MOLECULAR DOCKING AND BIOLOGICAL STUDIES. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). First Synthesis of 3-Acetyl-2-aminothiophenes Using the Gewald Reaction. Retrieved from [Link]

-

Taylor & Francis Online. (2020). Synthesis, X-ray analysis and computational studies of two novel thiophene derivatives. Retrieved from [Link]

-

ResearchGate. (n.d.). New thiophene derivatives: chemoselective synthesis, antitumor effectiveness, structural characterization, DFT calculations, Hirshfeld surface, and Fukui function analysis. Retrieved from [Link]

-

Wikipedia. (n.d.). Gewald reaction. Retrieved from [Link]

-

Asian Journal of Chemistry. (n.d.). Synthesis of Some Novel Methyl- and Ethyl- 2-aminothiophene-3-carboxylate and Related Schiff-Bases. Retrieved from [Link]

-

Defense Technical Information Center. (n.d.). X-Ray Scattering from Poly(thiophene): Crystallinity and Crystollography Structure. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. Retrieved from [Link]

-

ResearchGate. (n.d.). First Synthesis of 3-Acetyl-2-aminothiophenes Using the Gewald Reaction. Retrieved from [Link]

-

Semantic Scholar. (2023). Synthesis of Thiophene-Based Derivatives and the Effects of Their Molecular Structure on the Mesomorphic Behavior and Temperatur. Retrieved from [Link]

-

YouTube. (2025). Synthesis of 5-cyano-4-ethylthiophene-3-carboxylic acid from 3,4-dibromothiophene. Retrieved from [Link]

-

PubMed. (n.d.). First synthesis of 3-acetyl-2-aminothiophenes using the Gewald reaction. Retrieved from [Link]

-

Der Pharma Chemica. (n.d.). A green chemistry approach to gewald reaction. Retrieved from [Link]

Sources

- 1. Gewald reaction - Wikipedia [en.wikipedia.org]

- 2. asianpubs.org [asianpubs.org]

- 3. impactfactor.org [impactfactor.org]

- 4. journalwjarr.com [journalwjarr.com]

- 5. apps.dtic.mil [apps.dtic.mil]

- 6. Ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. tandfonline.com [tandfonline.com]

- 10. researchgate.net [researchgate.net]

Stability and storage conditions for Ethyl 3-amino-5-(4-bromophenyl)thiophene-2-carboxylate

An In-depth Technical Guide to the Stability and Storage of Ethyl 3-amino-5-(4-bromophenyl)thiophene-2-carboxylate

Executive Summary

Ethyl 3-amino-5-(4-bromophenyl)thiophene-2-carboxylate is a substituted 2-aminothiophene, a class of heterocyclic compounds of significant interest in medicinal chemistry and materials science.[1][2] As crucial intermediates in the synthesis of pharmacologically active agents and functional materials, ensuring their chemical integrity during storage and handling is paramount.[3][4] This guide provides a comprehensive analysis of the factors influencing the stability of this compound, outlines field-proven storage and handling protocols, and details a self-validating experimental workflow for stability assessment. The recommendations herein are synthesized from data on structurally analogous compounds and established principles of organic chemistry to ensure maximum shelf-life and experimental reproducibility.

Chemical Identity and Core Physicochemical Properties

Understanding the molecule's structure is fundamental to predicting its stability. The compound features an electron-rich 2-aminothiophene ring, an ethyl ester functional group susceptible to hydrolysis, and a bromophenyl substituent.

Caption: Structure of Ethyl 3-amino-5-(4-bromophenyl)thiophene-2-carboxylate.

Table 1: Physicochemical Properties Summary

| Property | Value | Source/Analogy |

|---|---|---|

| Molecular Formula | C₁₃H₁₂BrNO₂S | N/A |

| Molecular Weight | 342.21 g/mol | N/A |

| Appearance | Expected to be a crystalline solid (e.g., White to Light Yellow/Pink) | [5][6] |

| Purity | Typically ≥97% | [7] |

| Solubility | Soluble in organic solvents like DMSO, DMF, and ethanol; sparingly soluble in aqueous buffers. |[5] |

Core Stability Profile: Causality and Prevention

The stability of Ethyl 3-amino-5-(4-bromophenyl)thiophene-2-carboxylate is primarily dictated by its susceptibility to oxidation, hydrolysis, and photodegradation.

Key Degradation Pathways

-

Oxidative Degradation: The 2-aminothiophene moiety is electron-rich and, like many aromatic amines, is susceptible to oxidation upon exposure to atmospheric oxygen. This process can be accelerated by light and heat, often leading to the formation of colored impurities and polymeric materials. This is a primary reason for recommending storage under an inert atmosphere.[5][8]

-

Ester Hydrolysis: The ethyl ester group is a classic labile functional group. It can be hydrolyzed to the corresponding carboxylic acid under both acidic and basic conditions. Even neutral water can cause slow hydrolysis over time, which is why prolonged storage in aqueous solutions is strongly discouraged.[5] A study on a related compound showed significant degradation at a pH of 9.0.[9]

-

Photodegradation: Aromatic compounds, particularly those containing amino and bromo substituents, can absorb UV light, leading to photochemical reactions. This necessitates protection from light sources during storage and handling.[6][8]

Caption: Primary degradation pathways for the topic compound.

Incompatible Materials

To prevent rapid decomposition, avoid contact with the following:

-

Strong Oxidizing Agents: Can aggressively attack the aminothiophene ring.[10]

-

Strong Acids and Bases: Will catalyze the rapid hydrolysis of the ethyl ester.[10]

-

Strong Reducing Agents: May react with the aryl bromide.[10]

Recommended Storage and Handling Protocols

A multi-tiered approach to storage ensures maximum stability based on the intended duration.

Table 2: Recommended Storage Conditions

| Parameter | Long-Term Storage (> 6 months) | Short-Term Storage (< 6 months) | In-Solution (Organic Solvent) |

|---|---|---|---|

| Temperature | -20°C | 2-8°C | -20°C to -80°C |

| Atmosphere | Inert Gas (Argon or Nitrogen) | Inert Gas or Tightly Sealed | Inert Gas, Tightly Sealed |

| Light | Protect from light (Amber Vial, in Dark) | Protect from light (Amber Vial, in Dark) | Protect from light (Amber Vial) |

| Container | Tightly sealed, appropriate for freezing | Tightly sealed glass vial | Tightly sealed vial with septum cap |

| Form | Crystalline Solid | Crystalline Solid | Purged, anhydrous solvent (e.g., DMSO) |

| Rationale | Minimizes all degradation pathways for maximum shelf-life, potentially ≥2 years.[5] | Balances stability and accessibility for active projects.[8] | Prevents degradation and solvent evaporation/water absorption. |

Handling Procedures for Maintaining Purity

-

Dispensing: Equilibrate the container to room temperature before opening to prevent moisture condensation on the cold solid.

-

Atmosphere: Whenever possible, handle the solid in a glove box or flush the container with an inert gas before and after dispensing.

-

Solutions: Prepare stock solutions using anhydrous solvents purged with an inert gas.[5] Aqueous solutions should be prepared fresh and are not recommended for storage for more than one day.[5]

Experimental Protocol: A Self-Validating Stability Assessment

To empirically determine the stability of a specific batch under your laboratory's conditions, a forced degradation study using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is the gold standard.[9][11] This protocol validates the compound's integrity by demonstrating its susceptibility to known stressors.

Objective

To assess the stability of Ethyl 3-amino-5-(4-bromophenyl)thiophene-2-carboxylate by subjecting it to forced degradation conditions and analyzing the resulting purity profile via a stability-indicating RP-HPLC method.

Experimental Workflow

Caption: Workflow for a forced degradation stability study.

Step-by-Step Methodology

-

Stock Solution Preparation: Accurately weigh and dissolve the compound in an appropriate solvent (e.g., acetonitrile or a methanol/water mixture) to a known concentration (e.g., 1 mg/mL).

-

Stress Conditions: Aliquot the stock solution into separate vials for each stress condition:

-

Acid Hydrolysis: Add an equal volume of 0.2 M HCl to an aliquot to achieve a final acid concentration of 0.1 M.

-

Base Hydrolysis: Add an equal volume of 0.2 M NaOH to an aliquot to achieve a final base concentration of 0.1 M. Neutralize with an equivalent amount of acid before analysis.

-

Oxidation: Add an equal volume of 6% H₂O₂ to an aliquot to achieve a final peroxide concentration of 3%.

-

Thermal Stress: Place a sealed aliquot in an oven or water bath at 60°C.

-

Photolytic Stress: Expose an aliquot in a photostability chamber or to a UV lamp.

-

Control: Keep one sealed aliquot protected from light at 2-8°C.

-

-

Incubation: Incubate all samples for a defined period (e.g., 24 hours).

-

Sample Analysis: Dilute all samples to a suitable concentration for HPLC analysis and inject them into the system.

Recommended RP-HPLC Method Parameters

The following provides a robust starting point for method development.

Table 3: Starting RP-HPLC Method

| Parameter | Recommended Condition | Rationale |

|---|---|---|

| Column | C18, 150 x 4.6 mm, 5 µm | Standard for retaining moderately nonpolar aromatic compounds.[9] |

| Mobile Phase A | 0.1% Formic Acid in Water | Provides good peak shape for amine-containing compounds. |

| Mobile Phase B | Acetonitrile or Methanol | Common organic modifiers. |

| Elution | Gradient (e.g., 30-90% B over 20 min) | Ensures separation of the parent compound from potential polar (hydrolyzed) and nonpolar (oxidized) degradants. |

| Flow Rate | 1.0 mL/min | Standard analytical flow rate.[9] |

| Column Temp. | 30°C | Ensures reproducible retention times.[9] |

| Detection | UV/VIS at λmax (e.g., ~254 nm or 310 nm) | The thiophene chromophore provides strong UV absorbance for sensitive detection.[11] |

| Injection Vol. | 10 µL | Standard injection volume. |

Conclusion

The chemical integrity of Ethyl 3-amino-5-(4-bromophenyl)thiophene-2-carboxylate is best preserved by strict control of its storage environment. As a solid, it should be stored at or below 2-8°C, under an inert atmosphere, and protected from light. For long-term archival, -20°C is strongly recommended. Solutions of the compound are significantly less stable, particularly in aqueous or protic solvents, and should be prepared fresh for use. By implementing these protocols and utilizing the described HPLC workflow for validation, researchers and drug development professionals can ensure the reliability of their starting materials, leading to more accurate and reproducible scientific outcomes.

References

-

Maslarska, V., et al. (2022). Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid. Pharmacia, 69(2), 431–437. Retrieved from [Link]

-

Asif, M. (2012). Ethyl 5-acetyl-2-amino-4-methylthiophene-3-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]

-

Amerigo Scientific. (n.d.). Ethyl 3-amino-5-(4-chlorophenyl)thiophene-2-carboxylate (97%). Retrieved from [Link]

-

Ghorab, M. M., et al. (2012). Ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate. ResearchGate. Retrieved from [Link]

-

Ali, H. A., et al. (2012). Ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]

-

Schwartz, M. A., & Postma, E. (1983). Determination of 4-amino-5-ethyl-3-thiophenecarboxylic acid methyl ester and its acid metabolite in plasma and urine by high-performance liquid chromatography. Journal of Pharmaceutical Sciences, 72(10), 1206-1209. Retrieved from [Link]

-

Liu, Z., et al. (2012). Ethyl 3-bromo-4-cyano-5-[(2-ethoxy-2-oxoethyl)sulfanyl]thiophene-2-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]

-

Prie, G., et al. (2022). Green methodologies for the synthesis of 2-aminothiophene. RSC Advances, 12(38), 24655-24670. Retrieved from [Link]

-

de Oliveira, R. B., et al. (2023). 2-Aminothiophene Derivatives—New Drug Candidates Against Leishmaniasis: Drug Design, Synthesis, Pharmacomodulation, and Antileishmanial Activity. Molecules, 28(2), 798. Retrieved from [Link]

-

Ismail, M. M. H., et al. (2012). Synthesis and Biological Evaluation of Thiophene Derivatives as Acetylcholinesterase Inhibitors. Archiv der Pharmazie, 345(5), 386-393. Retrieved from [Link]

-

Shurrush, K. A., et al. (2014). SYNTHESIS OF SOME NOVEL 2-AMINOTHIOPHENE DERIVATIVES AND EVALUATION FOR THEIR ANTIMICROBIAL ACTIVITY. International Journal of Pharmacy and Biological Sciences, 4(2), 245-251. Retrieved from [Link]

-

Oxford Lab Fine Chem LLP. (n.d.). Material Safety Data Sheet Thiophene. Retrieved from [Link]

-

Heide, M., et al. (2025). Fast and Sustainable Active Pharmaceutical Ingredient (API) Screening in Over-the-Counter and Prescription Drug Products by Surface-Assisted Plasma-Based Desorption/Ionization High-Resolution Mass Spectrometry. Analytical Methods. Retrieved from [Link]

-

Kumar, D., et al. (2024). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. RSC Medicinal Chemistry, 15(1), 37-61. Retrieved from [Link]

-

Synthink. (n.d.). 3-Amino-4-methyl Thiophene-2-carboxylic Acid Methyl ester. Retrieved from [Link]

Sources

- 1. Ethyl 5-acetyl-2-amino-4-methylthiophene-3-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 2-Aminothiophene Derivatives—New Drug Candidates Against Leishmaniasis: Drug Design, Synthesis, Pharmacomodulation, and Antileishmanial Activity [mdpi.com]

- 5. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 6. 174072-89-0 CAS MSDS (Ethyl 2-amino-4-methyl-5-(4-nitrophenyl)thiophene-3-carboxylate) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 7. Ethyl 3-amino-5-(4-chlorophenyl)thiophene-2-carboxylate (97%) - Amerigo Scientific [amerigoscientific.com]

- 8. 91076-93-6|Methyl 3-amino-5-(4-chlorophenyl)thiophene-2-carboxylate|BLD Pharm [bldpharm.com]

- 9. public.pensoft.net [public.pensoft.net]

- 10. fishersci.com [fishersci.com]

- 11. Determination of 4-amino-5-ethyl-3-thiophenecarboxylic acid methyl ester and its acid metabolite in plasma and urine by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Reactivity of the Amino Group on the Thiophene Ring

For the Attention of Researchers, Scientists, and Drug Development Professionals

Executive Summary

The aminothiophene scaffold is a cornerstone in medicinal chemistry and materials science, prized for its versatile reactivity and significant biological activity.[1][2] This guide provides a comprehensive exploration of the chemical behavior of the amino group on the thiophene ring. Moving beyond a simple recitation of reactions, we delve into the underlying electronic principles that govern its reactivity, offering field-proven insights into reaction mechanisms, strategic functionalization, and the synthesis of complex molecular architectures. This document is structured to serve as a practical and theoretical resource, enabling scientists to harness the full synthetic potential of aminothiophenes.

The Electronic Heart of the Matter: Understanding Aminothiophene Reactivity

The reactivity of an aminothiophene is not simply the sum of its parts (an amine and a thiophene); it is a nuanced interplay of electronic effects that dictates the behavior of both the amino group and the aromatic ring.

The Dual Influence: Mesomeric and Inductive Effects

The nitrogen atom's lone pair of electrons dramatically influences the thiophene ring's electron density.

-

Mesomeric (Resonance) Effect (+M): The primary driver of reactivity is the powerful electron-donating resonance effect of the amino group. The nitrogen lone pair delocalizes into the thiophene ring, significantly increasing electron density, particularly at the positions ortho and para to the amino substituent. In a 2-aminothiophene, this activates the C3 and C5 positions. In a 3-aminothiophene, the C2 and C4 positions are activated.

-

Inductive Effect (-I): Nitrogen is more electronegative than carbon, exerting an electron-withdrawing inductive effect. However, for the amino group, this effect is substantially weaker than its electron-donating resonance effect.

The net result is that the amino group is a strong activating group , making the thiophene ring highly susceptible to electrophilic attack and modifying the nucleophilicity of the amino nitrogen itself.

Positional Isomerism: 2-Aminothiophene vs. 3-Aminothiophene

The position of the amino group fundamentally alters the molecule's reactivity profile. Synthetic routes to 2-aminothiophenes, particularly via the Gewald reaction, are more established and accessible than those for 3-aminothiophenes.[3] This has led to a more extensive exploration of the 2-amino isomer in chemical literature.[3]

-

2-Aminothiophenes: The amino group is in direct conjugation with the sulfur atom, leading to a highly activated and electron-rich system. This isomer is generally more common and its reactivity is well-documented.

-

3-Aminothiophenes: The amino group is not in direct conjugation with the sulfur. While still an activated system, its electronic properties and reactivity patterns can differ subtly from the 2-amino isomer.

Reactions at the Nitrogen Center: A Hub for Molecular Diversification

The lone pair on the amino nitrogen is a primary site of reactivity, serving as a nucleophilic handle for building molecular complexity.

N-Acylation and N-Sulfonylation

The conversion of the amino group to an amide or sulfonamide is one of the most fundamental and reliable transformations. This reaction is crucial for several reasons:

-

Bioisosteric Replacement: Amides are common functional groups in bioactive molecules.

-

Protecting Group: Acylation temporarily reduces the nucleophilicity and activating effect of the amino group, preventing unwanted side reactions during subsequent synthetic steps.[4]

-

Modulating Properties: It alters the electronic properties of the entire scaffold, which can be used to fine-tune a molecule's pharmacological profile.

Causality in Protocol: The choice of base is critical. A non-nucleophilic tertiary amine like triethylamine (TEA) or diisopropylethylamine (DIPEA) is typically used to scavenge the acid byproduct (e.g., HCl) generated from an acyl chloride. This prevents the formation of an unreactive ammonium salt and avoids competition with the aminothiophene for the acylating agent.

N-Alkylation and N-Arylation

Introducing alkyl or aryl substituents on the nitrogen can be challenging due to the potential for over-alkylation and the reduced nucleophilicity of the aminothiophene compared to simple anilines. However, modern cross-coupling methods have revolutionized this area.

-

Classical Alkylation: Direct alkylation with alkyl halides often requires harsh conditions and can lead to mixtures of secondary, tertiary, and even quaternary ammonium salts.[5]

-

Reductive Amination: A milder approach involving the condensation of the aminothiophene with an aldehyde or ketone to form an imine, which is then reduced in situ (e.g., with NaBH₃CN or NaBH(OAc)₃).

-

Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is the state-of-the-art method for forming C-N bonds.[6][7] It allows for the efficient coupling of aminothiophenes with a wide range of aryl halides and pseudohalides under relatively mild conditions, a transformation that was previously very difficult.[6][8][9]

Diazotization: The Gateway to Versatility

The conversion of a primary aromatic amine to a diazonium salt is a powerful synthetic tool, unlocking a vast array of functional group interconversions.[10] The aminothiophene is treated with nitrous acid (generated in situ from NaNO₂ and a strong acid) at low temperatures to form a thienyldiazonium salt.[11][12]

This highly reactive intermediate is rarely isolated and is immediately used in subsequent reactions:

-

Sandmeyer Reaction: Conversion to halides (-Cl, -Br) or cyanide (-CN) using copper(I) salts.[13]

-

Schiemann Reaction: Conversion to a fluoride (-F) using fluoroboric acid (HBF₄).

-

Gattermann Reaction: An alternative to the Sandmeyer reaction using copper powder instead of copper salts.[12]

-

Hydrolysis: Conversion to a hydroxyl group (-OH) by heating in an aqueous acidic solution.